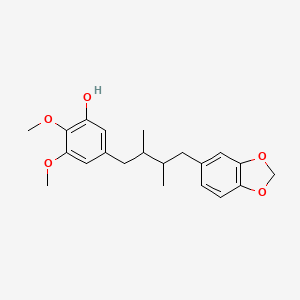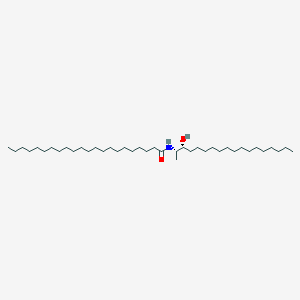
N-(docosanoyl)-1-deoxysphinganine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C22 dihydro 1-Deoxyceramide (m18:0/22:0) is a very long-chain atypical ceramide containing a 1-deoxysphinganine backbone. This compound is part of the 1-deoxysphingolipids family, which are formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . It has been found in various tissues, including mouse brain, spinal cord, and sciatic nerve .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
C22 dihydro 1-Deoxyceramide (m18:0/22:0) can be synthesized through a multi-step process involving the condensation of palmitoyl-CoA with alanine, followed by further modifications to introduce the 1-deoxysphinganine backbone . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of C22 dihydro 1-Deoxyceramide (m18:0/22:0) involves large-scale synthesis using bioreactors and optimized conditions to maximize yield and purity. The process includes the use of high-purity lipid standards and advanced purification techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
C22 dihydro 1-Deoxyceramide (m18:0/22:0) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions include modified ceramides with different functional groups, which can be used for various research and industrial applications.
Applications De Recherche Scientifique
C22 dihydro 1-Deoxyceramide (m18:0/22:0) has a wide range of scientific research applications:
Mécanisme D'action
C22 dihydro 1-Deoxyceramide (m18:0/22:0) exerts its effects by interacting with specific molecular targets and pathways. It is involved in the regulation of cellular processes, including apoptosis and mitochondrial function . The compound’s mechanism of action includes the modulation of sphingolipid metabolism and the induction of mitochondrial dysfunction .
Comparaison Avec Des Composés Similaires
Similar Compounds
C22 1-Deoxyceramide (m181(14Z)/220): Contains a 1-deoxysphingosine backbone with a cis double bond at the 14-15 position.
C22 Ceramide (d181/220): Involved in mitochondrial-mediated apoptosis and forms small channels in liposomes.
Uniqueness
C22 dihydro 1-Deoxyceramide (m18:0/22:0) is unique due to its 1-deoxysphinganine backbone and its formation through the condensation of palmitoyl-CoA with alanine instead of serine. This structural difference gives it distinct biological properties and applications compared to other ceramides .
Propriétés
Formule moléculaire |
C40H81NO2 |
|---|---|
Poids moléculaire |
608.1 g/mol |
Nom IUPAC |
N-[(2S,3R)-3-hydroxyoctadecan-2-yl]docosanamide |
InChI |
InChI=1S/C40H81NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-25-27-29-31-33-35-37-40(43)41-38(3)39(42)36-34-32-30-28-26-24-17-15-13-11-9-7-5-2/h38-39,42H,4-37H2,1-3H3,(H,41,43)/t38-,39+/m0/s1 |
Clé InChI |
ILZRBDCCCUQGLC-ZESVVUHVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](CCCCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(CCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


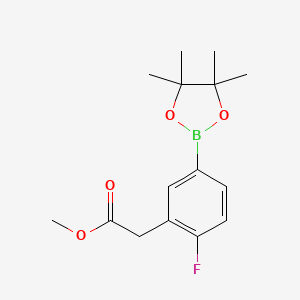

![4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate](/img/structure/B12299644.png)
![10-(2-Hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one](/img/structure/B12299651.png)
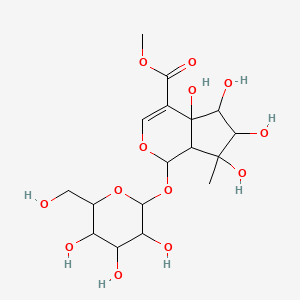
![2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12299663.png)
![2-[[(E)-2-[[1-[1-[3-amino-2-[[2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12299672.png)
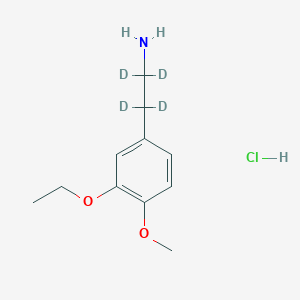
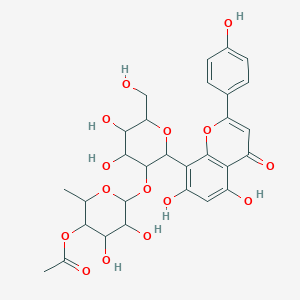
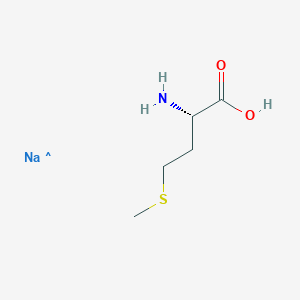
![N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12299712.png)
![9H-Pyrimido[4,5-b]indole, 7-(3,5-dimethyl-4-isoxazolyl)-4-(6-fluoro-4-quinolinyl)-6-methoxy-2-methyl-](/img/structure/B12299716.png)
![9,10,21,25-Tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;dichloride](/img/structure/B12299722.png)
